N-Cyclohexyl-N-methyl-o-nitrobenzylamine
Overview
Description
N-Cyclohexyl-N-methyl-o-nitrobenzylamine is an organic compound with the chemical formula C14H20N2O2. It is a colorless or pale yellow solid that is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform . This compound is often used as an intermediate in organic synthesis, particularly in the production of bioactive compounds like drugs, colloidal dyes, and pesticides .
Scientific Research Applications
N-Cyclohexyl-N-methyl-o-nitrobenzylamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is used in the production of colloidal dyes and pesticides.
Preparation Methods
N-Cyclohexyl-N-methyl-o-nitrobenzylamine can be synthesized by substituting the nitro group on the benzene ring. One common method involves reacting cyclohexylamine with 2-nitrobenzylhaloalkane under an inert atmosphere . The reaction is facilitated by a suitable solvent and catalyst . Industrial production methods typically follow similar synthetic routes but are scaled up to meet production demands.
Chemical Reactions Analysis
N-Cyclohexyl-N-methyl-o-nitrobenzylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-methyl-o-nitrobenzylamine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system in which it is used. Generally, it may act by binding to specific receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
N-Cyclohexyl-N-methyl-o-nitrobenzylamine can be compared with other similar compounds such as:
- N-Cyclohexyl-N-methyl-2-nitrobenzenemethanamine
- N-methyl-N-(2-nitrobenzyl)cyclohexanamine
- N-(2-Nitrobenzyl)-N-methylcyclohexanamine
These compounds share similar structural features but may differ in their specific chemical properties and applications .
Properties
IUPAC Name |
N-methyl-N-[(2-nitrophenyl)methyl]cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)16(17)18/h5-7,10,13H,2-4,8-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRZPWMSPDDHEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1[N+](=O)[O-])C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801001354 | |
Record name | N-Methyl-N-[(2-nitrophenyl)methyl]cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801001354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80638-08-0 | |
Record name | N-Cyclohexyl-N-methyl-2-nitrobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80638-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclohexyl-N-methyl-o-nitrobenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080638080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-N-[(2-nitrophenyl)methyl]cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801001354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyclohexyl-N-methyl-o-nitrobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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